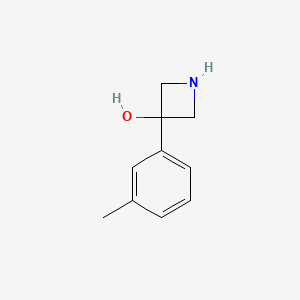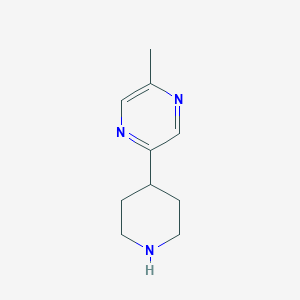
2-Methyl-5-(4-piperidinyl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(piperidin-4-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a methyl group at the 2-position and a piperidinyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-5-(piperidin-4-yl)pyrazine can be achieved through several methods. One common approach involves the bromination of 2-methylpyrazine, followed by coupling with a piperidine derivative. The reaction conditions typically include the use of a palladium catalyst and a base such as potassium carbonate . Another method involves the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods: Industrial production of 2-methyl-5-(piperidin-4-yl)pyrazine often involves catalytic hydrogenation of pyridine derivatives using metal-based nanocatalysts such as cobalt, ruthenium, or nickel . This method is favored for its efficiency and scalability.
化学反応の分析
Types of Reactions: 2-Methyl-5-(piperidin-4-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Corresponding pyrazine N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
科学的研究の応用
2-Methyl-5-(piperidin-4-yl)pyrazine has several applications in scientific research:
作用機序
The mechanism of action of 2-methyl-5-(piperidin-4-yl)pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
- 2-Methyl-5-(piperidin-4-yl)pyrimidine
- 2-Methyl-5-(piperidin-4-yl)oxadiazole
- 2-Methyl-5-(piperidin-4-yl)quinoline
Comparison: 2-Methyl-5-(piperidin-4-yl)pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
特性
分子式 |
C10H15N3 |
|---|---|
分子量 |
177.25 g/mol |
IUPAC名 |
2-methyl-5-piperidin-4-ylpyrazine |
InChI |
InChI=1S/C10H15N3/c1-8-6-13-10(7-12-8)9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3 |
InChIキー |
NPQQREMVCDDQEV-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=N1)C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


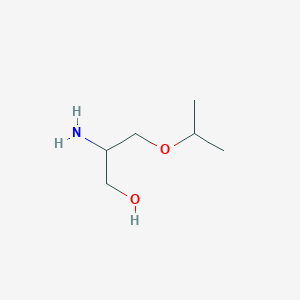
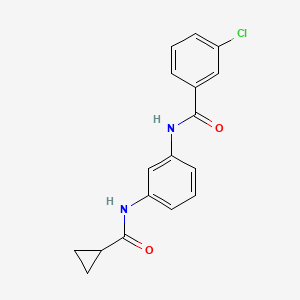
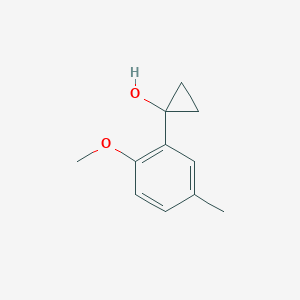
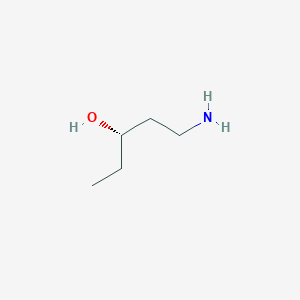
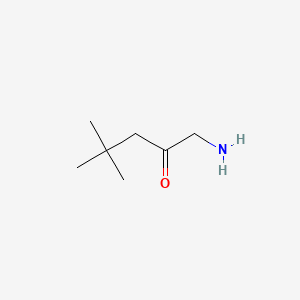

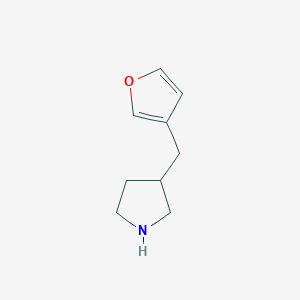
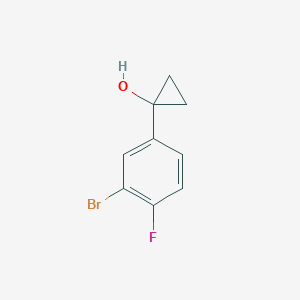

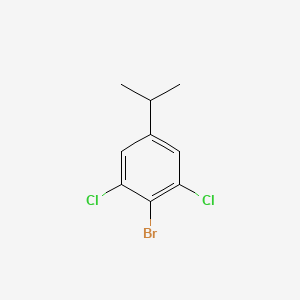
![2-[2-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B15319307.png)

![1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylicacid](/img/structure/B15319317.png)
